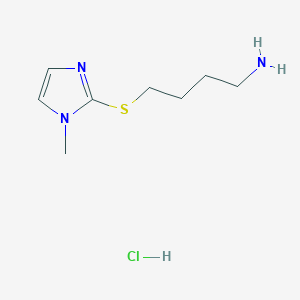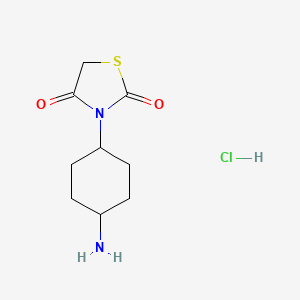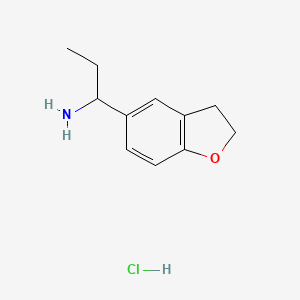
2-Methyl-5-(Trifluormethoxy)phenylessigsäure
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
2-Methyl-5-(Trifluormethoxy)phenylessigsäure: wird bei der Synthese verschiedener bioaktiver Moleküle eingesetzt. Ihre Trifluormethoxygruppe ist in der medizinischen Chemie besonders wertvoll, da sie die metabolische Stabilität und Bioverfügbarkeit von Pharmazeutika verbessern kann .
Pflanzenschutzmittelforschung
Diese Verbindung dient als Vorstufe bei der Entwicklung von Pflanzenschutzmitteln. Die Trifluormethoxyphenylgruppe ist eine häufige Einheit in Herbiziden und Pestiziden und trägt zur Wirksamkeit und Selektivität dieser Wirkstoffe bei .
Materialwissenschaften
In der Materialwissenschaft kann This compound zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden, wodurch Hydrophobie erzeugt wird, die für die Herstellung wasserabweisender Beschichtungen unerlässlich ist .
Chemische Synthese
Die Säure dient als Zwischenprodukt bei chemischen Synthesen, insbesondere beim Aufbau komplexer organischer Gerüste. Ihr Vorhandensein in einer Molekülstruktur kann die elektronischen Eigenschaften der Verbindung signifikant verändern .
Analytische Chemie
Aufgrund ihrer einzigartigen Struktur kann diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse verwendet werden, was bei der Identifizierung und Quantifizierung ähnlicher Verbindungen hilft .
Fluorchemie
Sie ist ein wertvolles Reagenz in der Fluorchemieforschung, bei der die Einführung von Fluoratomen in organische Verbindungen zur Entwicklung neuer Reaktionen und Methoden untersucht wird .
Pharmazeutische Entwicklung
Diese Verbindung ist an der Entwicklung neuer Pharmazeutika beteiligt, insbesondere bei der Gestaltung von Prodrugs, wo sie die Abgabe und Aktivierung von therapeutischen Wirkstoffen verbessern kann .
Umweltwissenschaften
In den Umweltwissenschaften kann sie verwendet werden, um das Verhalten fluorierter Verbindungen in der Umwelt zu untersuchen, einschließlich ihrer Stabilität, ihres Abbaus und ihrer potenziellen ökologischen Auswirkungen .
Wirkmechanismus
Mode of Action
It’s worth noting that the compound contains a trifluoromethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have a role in these pathways.
Pharmacokinetics
The presence of the trifluoromethoxy group can potentially enhance the compound’s bioavailability .
Result of Action
Related compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have similar effects.
Action Environment
It’s worth noting that the compound is stable at ambient temperature , suggesting that it may be relatively stable under various environmental conditions.
Eigenschaften
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWWHUPWMQKJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)












